(3-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylpyrazol-3-yl)methanone
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Overview
Description
(3-Methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylpyrazol-3-yl)methanone is a complex organic compound that features a quinoline and pyrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both quinoline and pyrazole rings suggests it may exhibit significant biological activity, making it a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylpyrazol-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the quinoline and pyrazole intermediates, followed by their coupling to form the final product.
Synthesis of Quinoline Intermediate: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the quinoline and pyrazole intermediates. This can be achieved through a nucleophilic substitution reaction where the methoxy group on the quinoline acts as a leaving group, allowing the pyrazole to attach via a methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The methoxy group on the quinoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline-pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylpyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The quinoline and pyrazole rings are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylpyrazol-3-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline moiety.
Pyrazole Derivatives: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug, contain the pyrazole ring.
Uniqueness
What sets (3-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylpyrazol-3-yl)methanone apart is the combination of both quinoline and pyrazole rings in a single molecule. This dual functionality can lead to unique biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(3-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-14(7-8-16-17)15(19)18-10-12(20-2)9-11-5-3-4-6-13(11)18/h3-8,12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZHWYIFGPRLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC(CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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